molecular formula C19H22N2O2S B2735602 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 941911-05-3

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2735602
CAS RN: 941911-05-3
M. Wt: 342.46
InChI Key: BTPPKCYEKVHMMR-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a novel compound that has shown potential in scientific research applications.

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

  • A study describes a high-yielding cyclisation process for synthesizing (±)-crispine A via acyliminium ion cyclisation, showcasing advanced synthetic techniques for constructing complex molecules that share structural similarities with the compound of interest (F. King, 2007).
  • Structural aspects of two amide-containing isoquinoline derivatives were explored, highlighting the formation of gels and crystalline solids upon treatment with different acids. This research provides insights into the structural behavior of compounds with similar backbones (A. Karmakar, R. Sarma, J. Baruah, 2007).

Pharmaceutical and Biological Applications

  • Research into tetrahydroisoquinoline (THI) alkaloids, which are structurally related to the compound , investigated their pharmacological action on rats, demonstrating potential uses in treating cardiovascular conditions (W. Chong et al., 1998).
  • The design and synthesis of quinazolinyl acetamides for analgesic and anti-inflammatory activities were explored, providing a template for how modifications to the core structure of compounds like N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide could yield therapeutically valuable properties (V. Alagarsamy et al., 2015).

Material Science and Chemical Properties

  • Synthesis and antibacterial activity of various pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles were investigated, suggesting potential antimicrobial applications for structurally related compounds (I. Singh et al., 2010).
  • The effects of N-substitutions on the tetrahydroquinoline core of mixed-efficacy μ-opioid receptor and δ-opioid receptor ligands were studied, indicating the importance of structural modifications in determining biological activity and receptor affinity (Aubrie A. Harland et al., 2016).

properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-13(2)12-21-17-7-6-15(10-14(17)5-8-19(21)23)20-18(22)11-16-4-3-9-24-16/h3-4,6-7,9-10,13H,5,8,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPPKCYEKVHMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

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